(2,5-Dimethyl-4-nitrophenyl)hydrazine
CAS No.: 145655-61-4
Cat. No.: VC21144473
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145655-61-4 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (2,5-dimethyl-4-nitrophenyl)hydrazine |
| Standard InChI | InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
| Standard InChI Key | DPRXXFCYJSBXDC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
| Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
Introduction
Chemical Structure and Properties
Structural Features
(2,5-Dimethyl-4-nitrophenyl)hydrazine consists of a hydrazine group (-NH-NH₂) attached to a benzene ring that contains two methyl groups at positions 2 and 5, and a nitro group at position 4. This arrangement of functional groups contributes to its unique chemical behavior and reactivity profile.
Basic Chemical Properties
The compound's basic properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 145655-61-4 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (2,5-dimethyl-4-nitrophenyl)hydrazine |
| InChI | InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
| SMILES | CC1=CC(=C(C=C1N+[O-])C)NN |
Chemical Identifiers
The compound can be identified by various systematic naming systems, which helps in its precise classification and characterization in chemical databases and literature. The canonical SMILES notation and InChI Key provide computational representations of its structure that are useful for database searches and structural analyses .
Physical Properties
Thermodynamic Properties
While specific thermodynamic data for (2,5-Dimethyl-4-nitrophenyl)hydrazine is limited in the available research, we can draw some comparisons from related compounds. Similar nitrophenylhydrazine derivatives typically exhibit the following thermodynamic characteristics:
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Relatively high melting points due to intermolecular hydrogen bonding
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Limited water solubility
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Good solubility in polar organic solvents
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Moderate to high partition coefficient (logP)
For the related compound (4-nitrophenyl)hydrazine, the following properties have been documented:
| Property | Value | Unit |
|---|---|---|
| LogP oct/wat | 0.880 | - |
| Boiling Point (T boil) | 642.88 | K |
| Critical Temperature (T c) | 902.81 | K |
| Melting Point (T fus) | 475.85 | K |
Spectroscopic Properties
The structure of (2,5-Dimethyl-4-nitrophenyl)hydrazine can be characterized by various spectroscopic techniques. In nuclear magnetic resonance (NMR) spectroscopy, similar nitrophenylhydrazine compounds typically show characteristic patterns:
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¹H NMR typically shows signals for the -NH-NH₂ protons in the range of δ 7.5-9.0 ppm
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The aromatic protons of the phenyl ring generally appear as distinctive patterns in the range of δ 6.5-8.5 ppm
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Methyl protons typically appear as singlets at approximately δ 2.0-2.5 ppm
The nitro group and hydrazine functionality also give characteristic bands in infrared spectroscopy, which can be used for identification and purity assessment.
Synthesis Methods
Copper-Catalyzed Coupling Reactions
One effective approach for synthesizing arylhydrazines involves copper-catalyzed coupling reactions. For similar compounds like 2-nitrophenylhydrazine, the following procedure has been reported:
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A mixture of aryl halide (1.0 mmol), CuI (0.1 mmol), Na₃PO₄ (2.0 mmol), and 85% aqueous hydrazine (1 mL) in PEG-400 (2 mL) is added to a sealed tube.
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The reaction mixture is stirred under argon atmosphere at 120°C until complete consumption of starting material.
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After cooling to room temperature, the mixture is extracted with diethyl ether.
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The solvent is removed under reduced pressure, and the crude product is treated with p-toluenesulfonyl chloride.
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After extraction and purification steps, the desired arylhydrazine is obtained .
Green Synthesis Methods
Recent advances in green chemistry have led to the development of environmentally friendly synthesis methods for nitrophenylhydrazine derivatives. A notable example is the solvent-free approach for synthesizing p-nitrophenylhydrazones:
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Equimolar quantities of p-nitrophenylhydrazine and aromatic aldehydes are ground together in a universal tube using a glass rod for approximately 5 minutes at room temperature.
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The reaction progress is monitored by TLC.
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Upon completion, the product mixture is treated with cold 2M hydrochloric acid to remove unreacted p-nitrophenylhydrazine.
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The precipitated product is filtered, dried, and washed with cold distilled water and cold 95% ethanol to yield the desired compound .
This mechanochemical technique offers several advantages including:
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Eco-friendly process
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High efficiency
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Simple operation
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Short reaction time
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Catalyst-free conditions
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Simple workup
Related Synthesis Strategies
A relevant patent describes the synthesis of 2,5-dimethyl-p-phenylenediamine, which shares structural similarities with our target compound. The method involves a three-step process including diazotization, coupling, and reduction decomposition of sulfanilic acid:
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Diazotization of sulfanilic acid with sodium nitrite in the presence of hydrochloric acid
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Coupling of the diazotized sulfanilic acid with 2,5-dimethylaniline to form a monoazo dye
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Reduction and decomposition of the azo group to introduce an amino group at a specific position on the benzene ring
While this method targets a different compound, the synthetic strategy may provide insights for developing methods to prepare (2,5-Dimethyl-4-nitrophenyl)hydrazine or for converting it to other derivatives.
Biological Activities and Mechanisms
Antioxidant Properties
Research indicates that (2,5-Dimethyl-4-nitrophenyl)hydrazine exhibits notable biological activities, particularly as an antioxidant. Its ability to scavenge free radicals positions it as a potential candidate for therapeutic applications against oxidative stress-related conditions.
Cellular Pathway Interactions
Studies suggest that the compound may influence cellular pathways related to inflammation and apoptosis, although further research is needed to fully elucidate its mechanisms of action. The presence of the hydrazine group, which is known for its reactivity with carbonyl compounds, may contribute to its biological activity through interactions with key enzymes or signaling molecules.
Structure-Activity Relationship
The biological activity of (2,5-Dimethyl-4-nitrophenyl)hydrazine is likely influenced by its structural features:
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The hydrazine group (-NH-NH₂) is known to interact with carbonyl compounds and may participate in hydrogen bonding with biological targets
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The nitro group (-NO₂) can accept hydrogen bonds and may engage in dipolar interactions
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The methyl substituents affect the electron density distribution in the molecule and may influence its lipophilicity and membrane permeability
These structure-activity relationships provide valuable insights for potential modifications to enhance specific biological activities.
Applications
Research Applications
(2,5-Dimethyl-4-nitrophenyl)hydrazine has primary applications in research settings, where it serves as a valuable compound for studying various chemical and biological processes. Its reactivity with carbonyl compounds makes it useful in organic synthesis and analysis.
Analytical Applications
Arylhydrazines like (2,5-Dimethyl-4-nitrophenyl)hydrazine can serve as important reagents in analytical chemistry, particularly for the detection and characterization of carbonyl compounds. The resulting hydrazones often have distinctive spectroscopic properties that facilitate analysis.
Comparison with Similar Compounds
Several compounds share structural similarities with (2,5-Dimethyl-4-nitrophenyl)hydrazine, including other substituted nitrophenylhydrazines. Comparing their properties provides valuable insights into structure-function relationships:
| Compound | Molecular Weight | Key Structural Features | Notable Properties |
|---|---|---|---|
| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 181.19 g/mol | Two methyl groups, nitro group, hydrazine | Antioxidant activity |
| (4-nitrophenyl)hydrazine | 153.14 g/mol | No methyl groups, nitro group, hydrazine | Used in hydrazone synthesis |
| 2,5-Dimethyl-4-nitrophenol | Similar core structure | Hydroxyl instead of hydrazine | Different reactivity profile |
The presence, position, and nature of substituents significantly influence the physical, chemical, and biological properties of these compounds.
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